Streptonigrone

Natural product chemistry Structure-activity relationship Streptonigrinoid biosynthesis

Streptonigrone (CAS 96684-38-7) is a 5,8-quinolinedione antibiotic belonging to the streptonigrinoid family of natural products, co-occurring with streptonigrin and lavendamycin in Streptomyces species. Structurally distinguished from the parent antibiotic streptonigrin by the replacement of the picolinic acid moiety with a 2-pyridone ring system (molecular formula C24H22N4O7, MW 478.46), streptonigrone exhibits markedly different biological properties despite shared core architecture.

Molecular Formula C24H22N4O7
Molecular Weight 478.5 g/mol
CAS No. 96684-38-7
Cat. No. B1210784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptonigrone
CAS96684-38-7
Synonymsstreptonigrone
Molecular FormulaC24H22N4O7
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(NC1=O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
InChIInChI=1S/C24H22N4O7/c1-9-14(10-6-8-13(33-2)22(34-3)19(10)29)15(25)18(28-24(9)32)12-7-5-11-17(27-12)21(31)16(26)23(35-4)20(11)30/h5-8,29H,25-26H2,1-4H3,(H,28,32)
InChIKeyKDHCNBXWSJRGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Streptonigrone CAS 96684-38-7: A Structurally Distinct Streptonigrinoid with Differentiated Therapeutic Index


Streptonigrone (CAS 96684-38-7) is a 5,8-quinolinedione antibiotic belonging to the streptonigrinoid family of natural products, co-occurring with streptonigrin and lavendamycin in Streptomyces species [1]. Structurally distinguished from the parent antibiotic streptonigrin by the replacement of the picolinic acid moiety with a 2-pyridone ring system (molecular formula C24H22N4O7, MW 478.46), streptonigrone exhibits markedly different biological properties despite shared core architecture [2]. The compound has been identified as a minor component (up to 10% yield) in bruneomycin-producing cultures and is characterized by its dark green powder appearance, solubility in most organic solvents but insolubility in water, and UV absorption maxima at 245 nm and 425 nm [3].

Streptonigrone vs. Streptonigrin: Why Substitution Without Evidence-Based Justification Compromises Experimental Outcomes


Despite their shared classification as streptonigrinoid antibiotics, streptonigrone and streptonigrin cannot be considered functionally interchangeable. The structural divergence—specifically the decarboxylation and hydroxylation converting the picolinic acid moiety of streptonigrin to the 2-pyridone of streptonigrone—profoundly alters multiple critical pharmacological properties [1]. Experimental evidence demonstrates that streptonigrone exhibits antibacterial and cytotoxic activities 1 to 2 orders of magnitude lower than streptonigrin (bruneomycin) [2], yet paradoxically shows superior in vivo therapeutic index in specific tumor models due to reduced acute toxicity [3]. Furthermore, streptonigrone lacks the NO-dependent guanylyl cyclase inhibitory activity characteristic of streptonigrin, indicating divergent molecular targeting [4]. Generic substitution between these analogs without understanding these quantifiable differences risks invalidating comparative studies and compromising experimental reproducibility. The following evidence items provide the quantitative basis for compound-specific selection decisions.

Streptonigrone Quantitative Differentiation Evidence: Head-to-Head Comparisons with Streptonigrin and Structural Analogs


Structural Divergence: 2-Pyridone vs. Picolinic Acid Moiety as Determinant of Differential Bioactivity

Streptonigrone is structurally distinguished from streptonigrin by replacement of the pyridine-2-carboxylic acid (picolinic acid) moiety with a 2-pyridone moiety, resulting from decarboxylation and hydroxylation at the α-position [1]. This structural divergence produces a compound with molecular formula C24H22N4O7 (MW 478.46) versus streptonigrin's C25H22N4O8 (MW 506.46), and eliminates the carboxylic acid functionality critical for streptonigrin's metal-chelating properties [2]. The 2-pyridone ring system confers distinct electronic properties, UV absorption maxima at 245 nm and 425 nm, and solubility characteristics including insolubility in water but solubility in most organic solvents [3].

Natural product chemistry Structure-activity relationship Streptonigrinoid biosynthesis

In Vivo Therapeutic Index: Reduced Acute Toxicity Enables Superior Anti-Leukemic Efficacy at Equitoxic Dosing

In murine leukemia L1210 models, streptonigrone demonstrates significantly lower acute toxicity compared to streptonigrin, enabling administration at higher absolute doses to achieve improved therapeutic outcomes. At equitoxic dose levels, streptonigrone exhibits markedly superior efficacy against L1210 leukemia relative to streptonigrin [1]. However, this improved therapeutic window is context-dependent: against other tumor cell types, the cytotoxic potency of streptonigrone is substantially lower than that of streptonigrin, indicating cell-type selective activity profiles [1].

In vivo pharmacology Leukemia models Therapeutic index

Antibacterial and Cytotoxic Potency: 1 to 2 Orders of Magnitude Lower Activity Than Bruneomycin

Direct comparative evaluation of streptonigrone versus bruneomycin (streptonigrin) revealed that streptonigrone exhibits antibacterial and cytotoxic activities that are 1 to 2 orders of magnitude (10- to 100-fold) lower than those of the parent antibiotic [1]. This quantitative difference was established using standardized antimicrobial susceptibility assays and cytotoxicity measurements, confirming that the structural modification from picolinic acid to 2-pyridone profoundly attenuates the compound's potency across multiple biological systems [1].

Antimicrobial activity Cytotoxicity Potency comparison

NO-Dependent Guanylyl Cyclase Inhibition: Absence of Activity Differentiates Streptonigrone from Streptonigrin

Streptonigrin inhibits sodium nitroprusside-induced activation of human platelet soluble guanylyl cyclase in a concentration-dependent manner with an IC50 value of 4.16 μM, and at 10 μM produces 28% inhibition of enzyme activation by the direct NO donor spermine-NONO (100 μM) [1]. In contrast, streptonigrone (designated derivative IV in the study) lacks this inhibitory activity, demonstrating no correlation between guanylyl cyclase inhibition and cytotoxic effects among streptonigrin derivatives [1]. This functional divergence indicates that the 2-pyridone modification in streptonigrone eliminates the molecular recognition required for guanylyl cyclase interaction while preserving the core quinolinequinone scaffold [2].

Soluble guanylyl cyclase Nitric oxide signaling Biochemical pharmacology

Chiroptical Properties: Achiral or Racemic Nature Enables Simplified Analytical Characterization

Exciton-coupled circular dichroic (CD) spectroscopy establishes the absolute configuration of streptonigrin and 10′-O-demethylstreptonigrin as R at the chiral phenylpyridyl biaryl axis [1]. In contrast, identical CD analysis of streptonigrone indicates that the compound is either achiral or exists as a racemic mixture [1]. This stereochemical distinction arises from the structural replacement of the pyridine ring in streptonigrin with the 2-pyridone system in streptonigrone, which alters the rotational barrier and/or chiral recognition elements of the biaryl system [1].

Circular dichroism Stereochemistry Analytical chemistry

Chemical Synthesis Accessibility: Multiple Total Synthesis Routes Enable Supply Chain Flexibility

Streptonigrone has been successfully synthesized via at least two distinct total synthesis routes. The first, reported by Boger et al. (1993), employs a room-temperature inverse electron demand Diels-Alder reaction of an N-sulfonyl-1-aza-1,3-butadiene to construct the fully substituted pyridone C-ring [1]. A second approach by Chan and Ciufolini (2007) utilizes a one-step substituted pyridone synthesis combined with a Conrad-Limpach reaction for quinoline assembly, departing from the customary Friedländer methodology [2]. Additionally, a biocatalytic route has been developed using flavin reductase-mediated flavin-catalyzed oxidative decarboxylation of streptonigrin, enabling scalable preparation from the fermentatively available parent compound [3]. In contrast, streptonigrin total synthesis requires more complex strategies due to the picolinic acid moiety and chiral biaryl axis [1].

Total synthesis Chemical methodology Supply chain

Streptonigrone CAS 96684-38-7: Evidence-Backed Research and Industrial Application Scenarios


In Vivo Leukemia Model Studies Requiring Reduced Acute Toxicity While Maintaining Anti-Leukemic Activity

Researchers conducting murine L1210 leukemia studies who encounter dose-limiting toxicity with streptonigrin should select streptonigrone based on direct comparative evidence showing significantly lower acute toxicity and superior efficacy at equitoxic doses in this specific model [1]. This application leverages streptonigrone's differentiated therapeutic index to enable higher dosing and/or longer treatment durations that would be precluded by streptonigrin's toxicity profile.

Mechanism-of-Action Dissection: Isolating DNA-Damaging Effects from Guanylyl Cyclase Modulation

Investigators seeking to decouple streptonigrinoid-induced DNA damage and free radical production from NO-cGMP signaling effects should employ streptonigrone as a selectivity control. The compound lacks guanylyl cyclase inhibitory activity (IC50 > highest concentration tested versus 4.16 μM for streptonigrin) while retaining the quinolinequinone core capable of redox cycling, enabling definitive assignment of observed cellular responses to specific mechanistic pathways [2].

Streptonigrinoid Scaffold Derivatization for Reduced-Intensity Starting Point

Medicinal chemistry programs aiming to develop streptonigrinoid derivatives with improved therapeutic windows may preferentially select streptonigrone as a starting scaffold due to its intrinsically lower cytotoxicity and antibacterial activity (1 to 2 orders of magnitude below streptonigrin) [3]. This reduced baseline activity provides greater dynamic range for detecting potency improvements from structural modifications, and the achiral/racemic nature eliminates stereochemical complexity during analog synthesis [4].

Analytical Reference Standard and Method Development for Streptonigrinoid Quality Control

Quality control and analytical development laboratories requiring a structurally related but chromatographically distinct reference standard for streptonigrinoid analysis should procure streptonigrone. Its distinct UV absorption profile (maxima at 245 nm and 425 nm), different molecular weight (MW 478.46 vs. 506.46 for streptonigrin), and achiral/racemic nature provide clear orthogonal analytical markers for method validation, impurity profiling, and system suitability testing in HPLC and LC-MS workflows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptonigrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.